molecular formula H2NNaO3S B7822710 sodium;sulfamate

sodium;sulfamate

Cat. No.: B7822710
M. Wt: 119.08 g/mol
InChI Key: QDWYPRSFEZRKDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Tranexamic acid is synthesized through a multi-step process. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid lysine.

    Cyclization: Lysine undergoes cyclization to form a cyclohexane derivative.

    Aminomethylation: The cyclohexane derivative is then aminomethylated to introduce the amino group.

    Carboxylation: Finally, the compound is carboxylated to form Tranexamic acid.

Industrial production methods for Tranexamic acid involve optimizing these steps to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Tranexamic acid undergoes several types of chemical reactions, including:

    Oxidation: Tranexamic acid can be oxidized to form various derivatives.

    Reduction: It can also undergo reduction reactions to yield different products.

    Substitution: Substitution reactions involving Tranexamic acid often result in the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Tranexamic acid is often compared with other antifibrinolytic agents such as aminocaproic acid. While both compounds work by inhibiting plasminogen activation, Tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the lysine-binding sites on plasminogen .

Similar Compounds

    Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.

    Epsilon-aminocaproic acid: A derivative of aminocaproic acid with similar properties.

    Cyklokapron: A brand name for Tranexamic acid, used in clinical settings.

Tranexamic acid’s uniqueness lies in its high potency and effectiveness in reducing bleeding, making it a valuable compound in both medical and research applications.

Properties

IUPAC Name

sodium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWYPRSFEZRKDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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